molecular formula C9H15BrO B8657619 1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane CAS No. 102294-00-8

1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane

Cat. No. B8657619
CAS RN: 102294-00-8
M. Wt: 219.12 g/mol
InChI Key: YGROVCQXORGMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane is a useful research compound. Its molecular formula is C9H15BrO and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102294-00-8

Product Name

1-Bromo-6-[(prop-2-yn-1-yl)oxy]hexane

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-6-prop-2-ynoxyhexane

InChI

InChI=1S/C9H15BrO/c1-2-8-11-9-6-4-3-5-7-10/h1H,3-9H2

InChI Key

YGROVCQXORGMMC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of propargyl alcohol (5.6 g), 1,6-dibromohexane (73.2 g), tetrabutylammonium bisulphate (0.5 g), and aqueous sodium hydroxide (50%, w/v, 27 ml) was stirred at room temperature for 20 h, diluted with water (50 ml), and extracted with diethyl ether (2×100 ml). The dried extract was evaporated and the residue was purified on a column of silica (Merck 9385) eluting with cyclohexane followed by cyclohexane-diethyl ether (19:1) to give the title compound as a colourless oil (15.0 g), t.l.c. (cyclohexane-diethyl ether 9:1) Rf 0.4.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.